molecular formula C16H22N2O B2511915 [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine CAS No. 1183362-14-2

[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine

Cat. No.: B2511915
CAS No.: 1183362-14-2
M. Wt: 258.365
InChI Key: DBVBSLDCXYWWGI-UHFFFAOYSA-N
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Description

[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine is a synthetic organic compound with the molecular formula C16H22N2O. It features a unique structure combining an oxazole ring and an ethylphenyl group, making it of interest in various fields of chemical research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Oxazole Ring Formation: : The synthesis begins with the formation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of an α-haloketone with an amide in the presence of a base.

  • Alkylation: : The next step involves the alkylation of the oxazole ring. This can be done using a suitable alkyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Coupling with Ethylphenyl Group: : The final step is the coupling of the oxazole derivative with the ethylphenyl group. This can be achieved through a nucleophilic substitution reaction, where the oxazole derivative acts as a nucleophile attacking the electrophilic carbon of the ethylphenyl halide.

Industrial Production Methods

In an industrial setting, the production of [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can target the oxazole ring or the ethylphenyl group, potentially leading to the formation of alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Nucleophiles: Halides, amines, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • [(Dimethyl-1,3-oxazol-2-yl)methyl][1-phenylethyl]amine
  • [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-methylphenyl)ethyl]amine
  • [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-chlorophenyl)ethyl]amine

Uniqueness

[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine stands out due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in binding affinities, reaction pathways, and overall effectiveness in its applications.

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-(4-ethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-5-14-6-8-15(9-7-14)12(3)17-10-16-18-11(2)13(4)19-16/h6-9,12,17H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVBSLDCXYWWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NCC2=NC(=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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